molecular formula C16H18N2O5S B2873839 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 710967-85-4

5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2873839
CAS No.: 710967-85-4
M. Wt: 350.39
InChI Key: LPHRHKLZIKMPPA-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structural features This compound contains a dimethoxyphenyl group, a furan ring, and a methylsulfonyl group attached to a dihydropyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2,5-dimethoxybenzaldehyde, furan-2-carbaldehyde, and methylsulfonyl chloride. These compounds undergo a series of reactions such as condensation, cyclization, and sulfonylation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole: This compound shares structural similarities with other pyrazole derivatives, such as 3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole and 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole.

    Unique Features: The presence of both the dimethoxyphenyl and furan rings in the same molecule distinguishes it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-21-11-6-7-15(22-2)12(9-11)14-10-13(16-5-4-8-23-16)17-18(14)24(3,19)20/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRHKLZIKMPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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